

# The Discovery and Development of TDI-10229: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of **TDI-10229**, a potent and orally bioavailable inhibitor of soluble adenylyl cyclase (sAC). **TDI-10229** has emerged as a significant tool compound for the in vivo interrogation of sAC biology and a lead compound in the development of non-hormonal contraceptives. This document details the mechanism of action, structure-activity relationships, and key experimental data that have defined its preclinical profile.

## Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins, sAC is an intracellular enzyme directly activated by bicarbonate (HCO<sub>3</sub><sup>-</sup>) and calcium (Ca<sup>2+</sup>) ions, positioning it as a crucial sensor of the cellular microenvironment.[1][2] sAC is involved in a diverse array of physiological processes, including sperm activation and motility, regulation of intraocular pressure, and insulin secretion.[1] Its critical role in sperm function has made it a compelling target for the development of non-hormonal contraceptives.[3][4]

The development of potent and selective sAC inhibitors has been a key objective to pharmacologically validate its therapeutic potential. Early inhibitors like KH7 suffered from non-specific cellular effects, while the first specific inhibitor, LRE1, had modest potency and poor



pharmacokinetic properties, limiting its in vivo applications.[1][5] This necessitated the development of improved compounds, leading to the discovery of **TDI-10229**.[6]

## The Discovery of TDI-10229

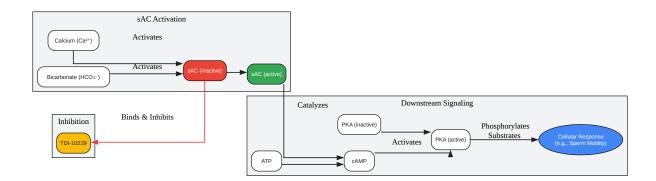
TDI-10229 was identified through a structure-based drug design program aimed at improving the potency and drug-like properties of the initial sAC inhibitor, LRE1.[6] LRE1 was found to bind to the bicarbonate binding site of sAC, inhibiting the enzyme through an allosteric mechanism.[1][7][8] Medicinal chemistry efforts, guided by the crystal structure of sAC in complex with LRE1, led to the replacement of a metabolically labile thiophene in LRE1 with a phenyl group and modification of the core from a 4-aminopyrimidine to a 4-pyrazolylpyrimidine. [6] These modifications resulted in TDI-10229, a compound with significantly improved potency and oral bioavailability.[5]

### **Mechanism of Action**

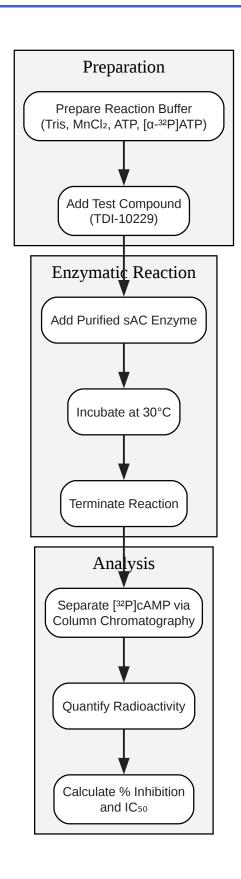
**TDI-10229** acts as a potent inhibitor of soluble adenylyl cyclase. By binding to the regulatory bicarbonate binding site, it allosterically prevents the conformational changes required for sAC's enzymatic activity, thereby blocking the conversion of ATP to cAMP.[6][7] This leads to a reduction in intracellular cAMP levels in microdomains regulated by sAC, consequently inhibiting downstream signaling pathways, such as the activation of Protein Kinase A (PKA).[1]

Below is a diagram illustrating the sAC signaling pathway and the inhibitory action of **TDI-10229**.









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